3-Chloro-5-(methylamino)phenol
Description
3-Chloro-5-(methylamino)phenol is a substituted phenol derivative characterized by a chlorine atom at the 3-position and a methylamino group (-NHCH₃) at the 5-position of the aromatic ring.
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-chloro-5-(methylamino)phenol |
InChI |
InChI=1S/C7H8ClNO/c1-9-6-2-5(8)3-7(10)4-6/h2-4,9-10H,1H3 |
InChI Key |
NSSUOQHCOKCNSM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloronitrobenzene with methylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like iron powder or tin chloride under acidic conditions .
Industrial Production Methods
On an industrial scale, the production of 3-Chloro-5-(methylamino)phenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or tin chloride in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
3-Chloro-5-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(methylamino)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- Electron Effects: The chloro group (-Cl) at the 3-position withdraws electrons, reducing the aromatic ring's electron density. In contrast, the methylamino group (-NHCH₃) at the 5-position donates electrons via resonance, creating a push-pull electronic effect. This combination may enhance stability and reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions compared to simpler phenols .
- However, the chloro group may offset this by increasing hydrophobicity .
Key Research Findings and Gaps
Anti-Infective Potential: Analogous compounds like 2-[(Methylamino)methyl]phenol demonstrate that methylamino-substituted phenols can target bacterial virulence without cytotoxicity. 3-Chloro-5-(methylamino)phenol warrants evaluation against resistant pathogens .
Toxicity Risks: The mutagenicity of 3-Amino-6-chlorophenol () suggests that amino-chloro configurations require rigorous safety assessment .
Synthetic Utility : The compound’s dual functional groups make it a versatile intermediate for agrochemicals or pharmaceuticals, but regioselectivity in reactions must be explored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
